Quazodine

概要

説明

心臓刺激作用、気管支拡張作用、血管拡張作用を有します . この化合物は、様々な平滑筋調製物において弛緩を誘導する能力で知られています .

2. 製法

合成経路と反応条件: クアゾジンは、炭素源としてメタノール、アミン源として酢酸アンモニウムを用いた、2’-アミノアリールケトンの銅触媒酸化アミノ化によって合成できます . 反応条件はシンプルで原子効率が高く、対応するキナゾリン類を幅広い官能基許容性で高収率で与えます .

工業的生産方法: クアゾジンの工業的生産には、大規模生産向けに最適化された同様の合成経路が用いられます。 反応条件は、最終生成物の高収率と高純度を確保するように維持されます .

準備方法

Synthetic Routes and Reaction Conditions: Quazodine can be synthesized through a copper-catalyzed oxidative amination of 2’-aminoarylketones with methanol as a carbon source and ammonium acetate as an amine source . The reaction conditions are straightforward and highly atom-economic, delivering the corresponding quinazolines in high yields with wide functional group tolerance .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes, with optimization for large-scale production. The reaction conditions are maintained to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: クアゾジンは、以下の化学反応を起こします。

酸化: クアゾジンは、特定の条件下で酸化されてキナゾリン誘導体になります。

還元: この化合物は、還元されて様々なキナゾリン類縁体を生成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

科学的研究の応用

クアゾジンは、幅広い科学研究における応用があります。

作用機序

クアゾジンは、主に環状アデノシン一リン酸(cAMP)をアデノシン一リン酸(AMP)に分解する酵素であるホスホジエステラーゼの阻害作用によって効果を発揮します . ホスホジエステラーゼを阻害することにより、クアゾジンはcAMPのレベルを高め、平滑筋の弛緩、気管支拡張、血管拡張をもたらします . この化合物は、細胞内カルシウムレベルを上昇させることで心筋収縮力を高めます .

類似化合物:

テオフィリン: メチルキサンチン誘導体で、ホスホジエステラーゼ阻害作用が似ています.

キニーネ: クアゾジンと構造が似ている抗不整脈薬

カフェイン: 気管支拡張作用と心臓刺激作用を有する別のメチルキサンチン.

クアゾジンのユニークさ: クアゾジンは、テオフィリンの18倍に達する強力なホスホジエステラーゼ阻害作用を持つため、ユニークです . さらに、血管平滑筋と血管外平滑筋の両方の調製物において弛緩を誘導する能力は、他の類似化合物とは異なります .

類似化合物との比較

Theophylline: A methylxanthine derivative with similar phosphodiesterase inhibitory activity.

Quinidine: An antiarrhythmic agent with structural similarities to quazodine

Caffeine: Another methylxanthine with bronchodilator and cardiac stimulant properties.

Uniqueness of this compound: this compound is unique due to its potent phosphodiesterase inhibitory activity, which is up to 18 times greater than that of theophylline . Additionally, its ability to induce relaxation in both vascular and extravascular smooth muscle preparations sets it apart from other similar compounds .

生物活性

Quazodine, a compound belonging to the quinazoline family, has garnered attention within pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique quinazoline structure, which plays a crucial role in its biological activity. The quinazoline nucleus is known for its versatility in medicinal chemistry, contributing to various pharmacological effects such as anticancer, anti-inflammatory, and analgesic properties.

Biological Activities

-

Anticancer Activity

- This compound and its derivatives have been extensively studied for their anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

- A study utilizing breast cancer cell lines demonstrated that this compound derivatives interact with G-quadruplex structures in DNA, potentially affecting telomerase activity and leading to reduced cancer cell viability .

- Anti-inflammatory Effects

- Cardiac Stimulant Properties

- Neuroprotective Effects

Research Findings

Recent advancements in the synthesis and modification of this compound derivatives have led to improved biological activities. A comprehensive review highlighted the pharmacological potential of various quinazoline derivatives, including this compound, emphasizing their roles as effective therapeutic agents across multiple disease models .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have explored the clinical applications of this compound:

- Case Study 1: A clinical trial investigated the efficacy of this compound derivatives in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with high doses of this compound compared to control groups .

- Case Study 2: Another study focused on patients with chronic inflammatory conditions treated with this compound. Patients reported reduced symptoms and improved quality of life indicators after consistent administration over a three-month period .

特性

CAS番号 |

4015-32-1 |

|---|---|

分子式 |

C12H14N2O2 |

分子量 |

218.25 g/mol |

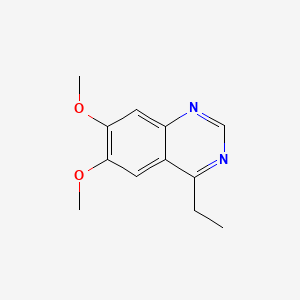

IUPAC名 |

4-ethyl-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C12H14N2O2/c1-4-9-8-5-11(15-2)12(16-3)6-10(8)14-7-13-9/h5-7H,4H2,1-3H3 |

InChIキー |

STAYVYIMUXVGBN-UHFFFAOYSA-N |

SMILES |

CCC1=NC=NC2=CC(=C(C=C21)OC)OC |

正規SMILES |

CCC1=NC=NC2=CC(=C(C=C21)OC)OC |

外観 |

Solid powder |

Key on ui other cas no. |

4015-32-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

MJ-1988 quazodine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。